molecular formula C12H18N2O B030282 Isoproturon CAS No. 34123-59-6

Isoproturon

Cat. No.: B030282
CAS No.: 34123-59-6
M. Wt: 206.28 g/mol
InChI Key: PUIYMUZLKQOUOZ-UHFFFAOYSA-N
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Scientific Research Applications

Herbicidal Efficacy

Isoproturon is primarily employed as a selective herbicide in cereal crops. Research has demonstrated its effectiveness in enhancing crop yield by controlling weed populations. For instance, a field study indicated that the application of this compound at 175 g a.i. ha-1, combined with adjuvants, significantly increased the number of productive tillers and overall plant height in winter wheat compared to untreated plots .

Table 1: Effects of this compound on Wheat Growth Parameters

TreatmentProductive Tillers (m²)Non-productive Tillers (m²)Plant Height (cm)Spike Length (cm)Grains per Spike
This compound + Bio-enhancer375.218.5HighestMaximum84
This compound (105 g a.i.)MinimumMaximum79.5LowerLowest
Weedy CheckLowestHighest---

The study highlighted that this compound application not only improved the number of grains per spike but also enhanced the spike length significantly when used with adjuvants .

Environmental Impact Studies

The environmental implications of this compound use have been a focal point of research, particularly regarding its degradation and persistence in soil and water systems. A feasibility study aimed at modeling the environmental concentrations of chemicals like this compound indicated that such assessments are crucial for understanding the spatial distribution and potential hotspots of contamination across Europe .

This compound's degradation pathways have also been investigated through stable carbon isotope analyses, which help elucidate its biodegradation processes in groundwater systems contaminated by agricultural runoff .

Transgenic Plant Studies

Recent studies involving transgenic plants have explored how genetic modifications can mitigate the adverse effects of this compound on plant growth. For example, research on Arabidopsis thaliana transgenic lines expressing mammalian CYP1A2 showed that these plants exhibited enhanced growth characteristics even when exposed to high concentrations of this compound. The transgenic plants demonstrated significantly less reduction in root length and biomass compared to wild-type plants under similar conditions .

Table 2: Growth Response of Transgenic vs. Wild-Type A. thaliana to this compound

Plant TypeThis compound Concentration (µM)Root Length Reduction (%)Biomass Increase (Fresh Weight)
Wild-Type260.9Control
Transgenic CYP1A2-I2Minimal1.04-fold increase

This research underscores the potential for genetic engineering to enhance crop resilience against herbicides while maintaining agricultural productivity.

Analytical Methods for Monitoring

Monitoring this compound in environmental samples has become increasingly important due to its potential ecological risks. Recent advancements in analytical techniques, such as high-efficiency effect-directed analysis, allow for precise detection and quantification of this compound and its metabolites in water and soil samples . These methods are essential for assessing compliance with environmental regulations and understanding the herbicide's fate in agricultural ecosystems.

Biological Activity

Isoproturon is a phenylurea herbicide widely used in agriculture for the control of annual grasses and broadleaf weeds in various crops, particularly winter wheat. Understanding its biological activity is crucial for assessing its environmental impact, efficacy, and safety. This article synthesizes findings from diverse sources, focusing on the biological mechanisms, degradation pathways, and ecotoxicological effects associated with this compound.

This compound acts primarily by inhibiting photosynthesis in target plants. It specifically targets the photosystem II (PSII) complex, disrupting electron transport and leading to the accumulation of reactive oxygen species (ROS), which ultimately results in plant cell death. Research has shown that this compound's effectiveness can be enhanced when combined with adjuvants, which improve its absorption and efficacy against resistant weed species .

Degradation Pathways

This compound undergoes microbial degradation in soil, primarily through N-demethylation processes. The main metabolites identified include monodemethyl-isoproturon and didemethyl-isoproturon. Studies have indicated that the degradation rate can be influenced by soil conditions such as pH and organic amendments. For instance, a study reported that this compound significantly increased urease enzyme activity in compacted soils, indicating a potential interaction with soil microbial communities .

Table 1: Key Metabolites of this compound

MetaboliteFormation PathwayPercentage Yield (%)
This compoundParent compound100
Monodemethyl-isoproturonN-demethylation of this compound37.7 - 65.9
Didemethyl-isoproturonFurther N-demethylationNot specified
4-Isopropyl-anilineCleavage of urea side chainNot specified

Ecotoxicological Effects

The ecotoxicity of this compound has been a subject of extensive research due to its potential impact on non-target organisms. Studies have demonstrated that exposure to this compound and its metabolites can adversely affect microbial communities in soil and aquatic systems. For example, a study indicated a significant reduction in methanogenesis in pond sediments exposed to metabolite concentrations ranging from 400 to 550 μg/L .

Case Study: Soil Microbial Communities

A field study analyzed the impact of this compound on soil microbial diversity and activity. Results showed that while this compound application initially reduced microbial biomass, certain bacterial communities adapted over time, leading to increased degradation rates of the herbicide. The study highlighted the resilience of microbial ecosystems and their ability to mitigate the effects of contaminants like this compound .

Summary of Findings

  • Mechanism : Inhibits photosynthesis by targeting PSII.
  • Degradation : Primarily through microbial processes; key metabolites include monodemethyl- and didemethyl-isoproturon.
  • Ecotoxicity : Significant effects on soil and aquatic microbial communities; potential for bioaccumulation and toxicity increases post-degradation.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting isoproturon in environmental samples, and how do their limits of detection (LODs) compare?

Methodology: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for this compound quantification due to its specificity for phenylurea herbicides . For trace-level analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive mode provides lower LODs (e.g., 0.1 µg/L in water samples). Validate methods using spike-recovery experiments in matrices like soil or water, and report precision as relative standard deviation (RSD) .

Table 1: Comparison of Analytical Methods

MethodMatrixLODRecovery (%)Key Reference
HPLC-UVSoil5 µg/kg85–92
LC-MS/MSWater0.1 µg/L94–98
GC-ECDPlant tissue10 µg/kg78–88

Q. What standardized protocols exist for assessing this compound’s soil half-life under varying environmental conditions?

Methodology: Conduct controlled incubation studies using OECD Guideline 306. Key parameters include soil type (e.g., loam vs. sandy), moisture content (20–60% water-holding capacity), and temperature (10–30°C). Quantify degradation kinetics using first-order models and report DT50 values. Include sterile controls to distinguish microbial vs. abiotic degradation .

Advanced Research Questions

Q. How can contradictions in ecotoxicological data for this compound (e.g., algal toxicity vs. soil microbial resilience) be systematically resolved?

Methodology: Apply meta-analysis frameworks to harmonize data across studies. For example:

  • Use statistical models (e.g., random-effects models) to account for variability in experimental conditions (pH, organic matter content) .
  • Conduct sensitivity analyses to identify confounding factors (e.g., co-occurring pollutants in field studies vs. lab-controlled setups) .
  • Validate hypotheses through cross-species toxicity assays (e.g., Daphnia magna vs. soil nematodes) under standardized OECD protocols .

Q. What experimental designs are optimal for studying this compound’s interaction with soil microbial communities, including non-target metabolic pathways?

Methodology:

  • PICOT Framework :

  • P opulation: Agricultural soil microbiomes (specify location, crop history).
  • I ntervention: this compound application at field-relevant doses (e.g., 1–2 kg/ha).
  • C omparison: Untreated controls and soils exposed to alternative herbicides.
  • O utcome: Shifts in microbial diversity (16S rRNA sequencing), enzymatic activity (urease, dehydrogenase assays).
  • T ime: Short-term (7–30 days) vs. long-term (6–12 months) exposure .
    • Integrate multi-omics approaches (metagenomics, metabolomics) to map degradation pathways and identify keystone microbial taxa .

Q. How can researchers validate novel this compound degradation pathways proposed in computational models (e.g., machine learning-predicted enzymatic cleavage)?

Methodology:

  • Synthesize putative degradation intermediates (e.g., monodesmethyl-isoproturon) via chemical synthesis or microbial incubation.
  • Confirm structures using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
  • Use isotope-labeling (e.g., ¹⁴C-isoproturon) to track mineralization rates in soil microcosms .

Q. Methodological Best Practices

  • Data Contradiction Analysis : Apply triangulation by cross-referencing lab experiments, field monitoring, and in silico models (e.g., QSAR for toxicity predictions) .
  • Reproducibility : Document all experimental parameters (e.g., soil pH, extraction solvents) in supplemental materials to enable replication .
  • Ethical Compliance : Ensure chemical disposal adheres to ISO 14001 standards to mitigate environmental risks during lab studies .

Properties

IUPAC Name

1,1-dimethyl-3-(4-propan-2-ylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIYMUZLKQOUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042077
Record name Isoproturon
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Flash Point

100 °C (212 °F) - closed cup
Record name Isoproturon
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Solubility

In water, 65 mg/L at 22 °C, In water, 70 mg/L at 20 °C, In methanol 75, dichloromethane 63, acetone 38, benzene 5, xylol 4, n-hexane approximately 0.2 (all in g/L at 20 °C)
Record name Isoproturon
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Density

1.2 at 20 °C
Record name Isoproturon
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Vapor Pressure

9.1X10-3 mPa /2.47X10-8 mm Hg/ at 25 °C
Record name Isoproturon
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Mechanism of Action

Inhibition of photosynthesis at photosystem II.
Record name Isoproturon
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Color/Form

Colorless crystals, White crystals from benzene

CAS No.

34123-59-6
Record name Isoproturon
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Record name Isoproturon [BSI:ISO]
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Record name Isoproturon
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Record name 3-(4-isopropylphenyl)-1,1-dimethylurea
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Record name ISOPROTURON
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Record name Isoproturon
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Melting Point

158 °C, MP: 153-165 °C /Technical isoproturon/
Record name Isoproturon
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

3.35 g (0.038 mol) of N,N-dimethylurea and 3.38 g (0.025 mol) of 4-isopropylaniline were added with stirring into 20 ml of 1,2,4-trichlorobenzene. The reaction mixture was heated to 205° C., dimethylamine being introduced from 120° C. After 5.5 hours, 8.8 g (0.19 mol) of dimethylamine had been introduced and the reaction was complete.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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